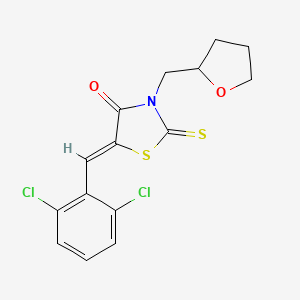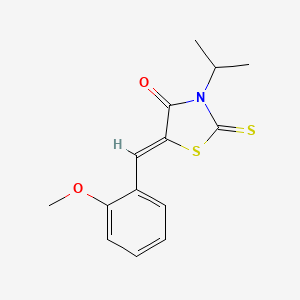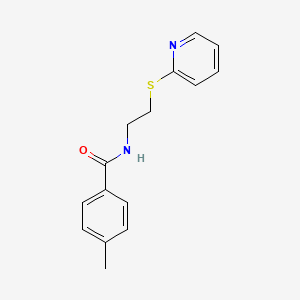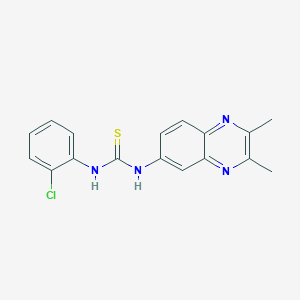![molecular formula C26H23Cl2N3O3 B3895024 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate](/img/structure/B3895024.png)
1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate
Overview
Description
1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with chlorophenyl carbamate groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with 3-chlorophenyl isocyanate under controlled conditions to form the desired carbamate derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidized quinoline derivatives.
- Reduced amine derivatives.
- Substituted carbamate derivatives .
Scientific Research Applications
1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
- 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl carbamate
- 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl carbamate
Comparison: Compared to its analogs, 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate exhibits unique structural features that may contribute to its distinct biological activities. The presence of the quinoline core and the specific positioning of the chlorophenyl groups differentiate it from other carbamate derivatives, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
[1-[(3-chlorophenyl)carbamoyl]-2,2,4-trimethylquinolin-6-yl] N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3/c1-16-15-26(2,3)31(24(32)29-19-8-4-6-17(27)12-19)23-11-10-21(14-22(16)23)34-25(33)30-20-9-5-7-18(28)13-20/h4-15H,1-3H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBISFCCKHKWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894945.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B3894948.png)
![ethyl 3-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3894956.png)
![(Z)-2-cyano-N-[(3E,5E)-6-fluorohepta-1,3,5-trien-3-yl]-3-(2,3,5-trichlorophenyl)prop-2-enamide](/img/structure/B3894957.png)

![Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate](/img/structure/B3894974.png)
![4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3894977.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3894991.png)


![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3895004.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895008.png)

![5-({3-CHLORO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3895029.png)
